molecular formula C42H67NO12 B1673900 13-Desmethyl FR 900520 CAS No. 132055-38-0

13-Desmethyl FR 900520

Cat. No. B1673900
M. Wt: 778 g/mol
InChI Key: HODQTLITXRGFLM-SFCOAMDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L 685487 is formed by microbial transformation of FR 900520.

properties

CAS RN

132055-38-0

Product Name

13-Desmethyl FR 900520

Molecular Formula

C42H67NO12

Molecular Weight

778 g/mol

IUPAC Name

(18Z)-17-ethyl-1,14,24-trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone

InChI

InChI=1S/C42H67NO12/c1-9-29-17-23(2)16-24(3)18-35(53-8)37(47)36-20-26(5)42(51,55-36)39(48)40(49)43-15-11-10-12-30(43)41(50)54-38(27(6)32(45)22-33(29)46)25(4)19-28-13-14-31(44)34(21-28)52-7/h17,19,24,26-32,34-38,44-45,47,51H,9-16,18,20-22H2,1-8H3/b23-17-,25-19+

InChI Key

HODQTLITXRGFLM-SFCOAMDPSA-N

Isomeric SMILES

CCC1/C=C(\CC(CC(C(C2CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)/C(=C/C4CCC(C(C4)OC)O)/C)O)C)O)OC)C)/C

SMILES

CCC1C=C(CC(CC(C(C2CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)O)OC)C)C

Canonical SMILES

CCC1C=C(CC(CC(C(C2CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)O)OC)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

L 685487;  L-685487;  L685487;  13-Desmethyl FR 900520; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-Desmethyl FR 900520
Reactant of Route 2
13-Desmethyl FR 900520
Reactant of Route 3
13-Desmethyl FR 900520
Reactant of Route 4
13-Desmethyl FR 900520
Reactant of Route 5
13-Desmethyl FR 900520
Reactant of Route 6
13-Desmethyl FR 900520

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